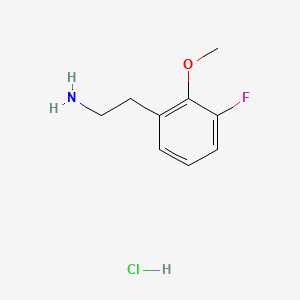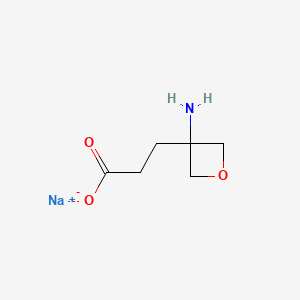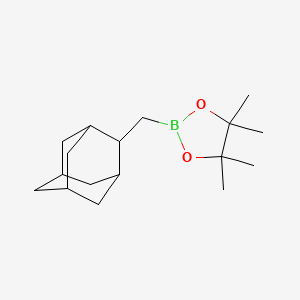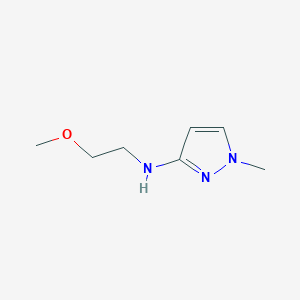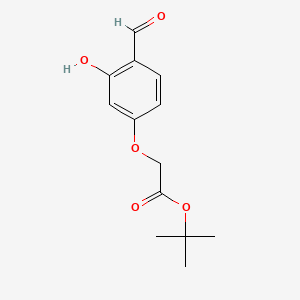
Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is an organic compound with a complex structure that includes a tert-butyl ester, a formyl group, and a hydroxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate typically involves the esterification of 4-formyl-3-hydroxyphenol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Tert-butyl 2-(4-carboxy-3-hydroxyphenoxy)acetate.
Reduction: Tert-butyl 2-(4-hydroxymethyl-3-hydroxyphenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of bioactive compounds. The formyl and hydroxy groups can be modified to create derivatives with biological activity.
Medicine: Research into its derivatives for potential therapeutic applications. The compound’s structure allows for modifications that could lead to new drugs.
Industry: Used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate depends on the specific reactions it undergoes. Generally, the formyl group can participate in nucleophilic addition reactions, while the hydroxy group can engage in hydrogen bonding and other interactions. The ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-hydroxyphenoxy)acetate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
Tert-butyl 2-(3-formylphenoxy)acetate: The formyl group is positioned differently, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is unique due to the presence of both a formyl and a hydroxy group on the phenoxy moiety
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(16)8-17-10-5-4-9(7-14)11(15)6-10/h4-7,15H,8H2,1-3H3 |
InChI Key |
NZGUNTITKVXEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boronic acid, B-[2-(difluoromethyl)-3-pyridinyl]-](/img/structure/B13468807.png)
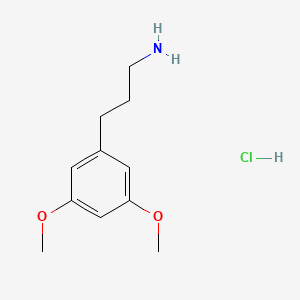
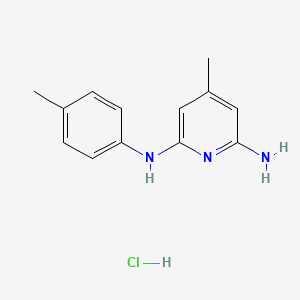
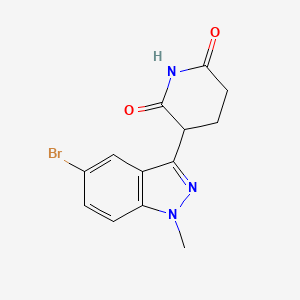
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
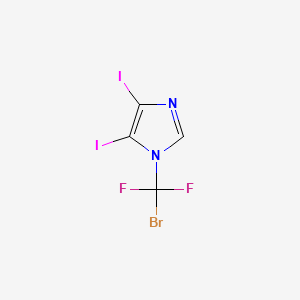

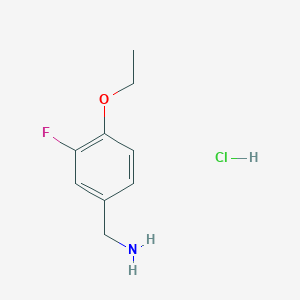
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
